molecular formula C9H8N2O3 B7966549 2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid

2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid

Cat. No.: B7966549
M. Wt: 192.17 g/mol
InChI Key: MDZSGVUJDKKXSE-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the use of acetic acid as an electrolyte in an electrochemical reaction. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts . The reaction conditions typically involve room temperature and a reaction time of around 6 hours. The process is scalable and can be performed on both milligram and gram scales .

Chemical Reactions Analysis

2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts depending on the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid can be compared with other benzoxazole derivatives such as:

    2-Methoxybenzo[d]oxazole: Known for its antifungal activity.

    2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.

    2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active molecules, and its diverse applications in chemistry, biology, medicine, and industry highlight its importance.

Properties

IUPAC Name

2-(2-amino-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSGVUJDKKXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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